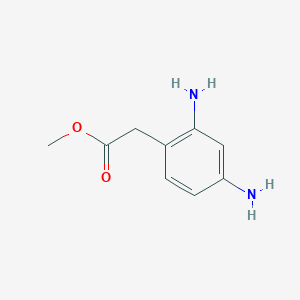

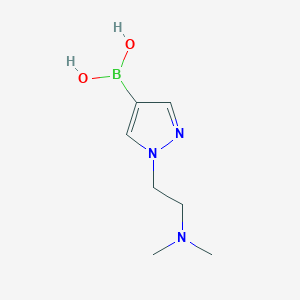

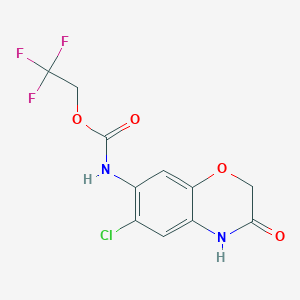

![molecular formula C6H3N2NaO3S2 B1455040 ベンゾ[c][1,2,5]チアジアゾール-4-スルホン酸ナトリウム CAS No. 21110-86-1](/img/structure/B1455040.png)

ベンゾ[c][1,2,5]チアジアゾール-4-スルホン酸ナトリウム

説明

Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate (CAS No. 21110-86-1) is a heterocyclic compound . It has a molecular weight of 238.22 and its molecular formula is C6H3N2NaO3S2 .

Physical And Chemical Properties Analysis

Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate has a molecular weight of 238.22 and its molecular formula is C6H3N2NaO3S2 . Further physical and chemical properties are not explicitly mentioned in the search results.作用機序

Target of Action

Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate primarily targets Primary Aromatic Amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs .

Biochemical Pathways

The compound affects the biochemical pathways related to the detection and quenching of fluorescence in PAAs . The presence of an intramolecular charge transfer mechanism during light absorption is reinforced, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Pharmacokinetics

The compound exhibits high stability, high porosity, and high fluorescence performance . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

The result of the compound’s action is the highly sensitive and selective detection of PAAs . The compound shows high sensitivity and selectivity for PAA detection by fluorescence quenching, among various amines . Moreover, it exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .

実験室実験の利点と制限

The main advantages of using Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate in lab experiments are its low cost, wide availability, and ease of use. It can be used in a variety of synthetic reactions, and its solubility in water, ethanol, and methanol makes it easy to work with. However, Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate has some limitations, such as its low solubility in some organic solvents, and it can be corrosive if not handled properly.

将来の方向性

In the future, Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate could be used in the development of new catalysts and polymerization initiators. It could also be studied for its potential use as a corrosion inhibitor and as a stabilizer for organic compounds. Additionally, Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate could be used in the synthesis of heterocyclic compounds, including drugs and pharmaceuticals. Finally, Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate could be studied for its potential applications in nanotechnology and in the development of new materials.

科学的研究の応用

光起電力

ベンゾ[c][1,2,5]チアジアゾール-4-スルホン酸ナトリウムは、その強い電子受容特性により光起電力用途で使用されています。この化合物は、有機太陽電池に組み込まれて、電力変換効率を向上させます。 この化合物は、光吸収と電流発生に不可欠な電子ドナー-アクセプター系を作成するのに役立ちます .

蛍光センサー

この化合物は、励起時に蛍光を発する能力があるため、蛍光センサーとして機能します。 これは、生物学的および化学的センシング用途において不可欠な、環境条件の変化や特定のイオンまたは分子の存在を検出する際に特に役立ちます .

有機光触媒

ベンゾ[c][1,2,5]チアジアゾール-4-スルホン酸ナトリウムは、有機光触媒として、可視光下で反応を促進します。 この用途は、光を化学反応を触媒するためのクリーンエネルギー源として使用できるグリーンケミストリーにおいて重要です .

特性

IUPAC Name |

sodium;2,1,3-benzothiadiazole-4-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3S2.Na/c9-13(10,11)5-3-1-2-4-6(5)8-12-7-4;/h1-3H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITVNBJVPLNZSO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N2NaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743351 | |

| Record name | Sodium 2,1,3-benzothiadiazole-4-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21110-86-1 | |

| Record name | Sodium 2,1,3-benzothiadiazole-4-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

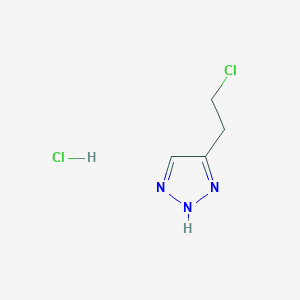

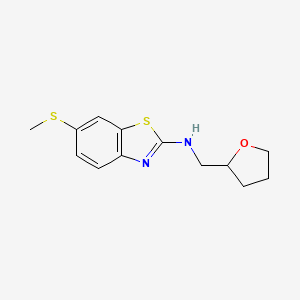

![2-[(4-Bromobut-2-en-1-yl)oxy]oxane](/img/structure/B1454961.png)

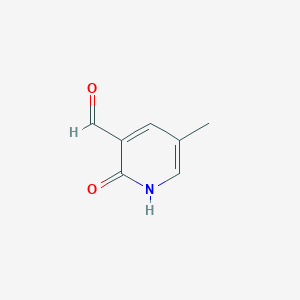

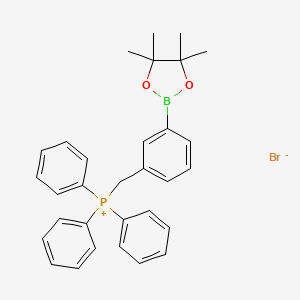

![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454962.png)

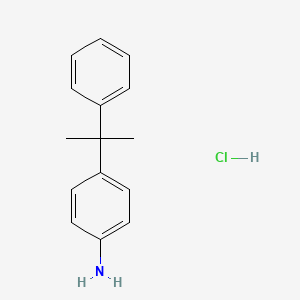

![8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1454965.png)

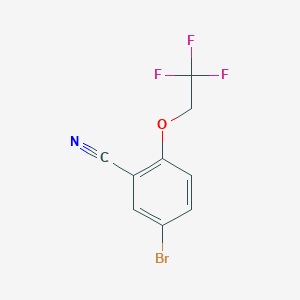

![2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)-](/img/structure/B1454979.png)